molecular formula C7H14N2O4 B12575519 N-(3-Aminopropyl)-L-aspartic acid CAS No. 188793-17-1

N-(3-Aminopropyl)-L-aspartic acid

Cat. No.: B12575519
CAS No.: 188793-17-1
M. Wt: 190.20 g/mol
InChI Key: DEBQTLDERYMYQH-YFKPBYRVSA-N
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Description

N-(3-Aminopropyl)-L-aspartic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the L-aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Aminopropyl)-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing biochemical processes. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 3-Aminopropyltriethoxysilane
  • N-(3-Aminopropyl)imidazole

Uniqueness

N-(3-Aminopropyl)-L-aspartic acid is unique due to its specific structure, which combines the properties of an amino acid with an aminopropyl group. This unique combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.

Properties

CAS No.

188793-17-1

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

(2S)-2-(3-aminopropylamino)butanedioic acid

InChI

InChI=1S/C7H14N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1-4,8H2,(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

DEBQTLDERYMYQH-YFKPBYRVSA-N

Isomeric SMILES

C(CN)CN[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C(CN)CNC(CC(=O)O)C(=O)O

Origin of Product

United States

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